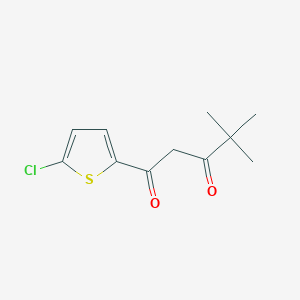

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione

Description

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge. This compound is characterized by the presence of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-(5-chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione |

InChI |

InChI=1S/C11H13ClO2S/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |

InChI Key |

ICKWGMYXUWVTHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. The reaction typically occurs at room temperature and can be facilitated by using solvents such as ethanol or acetone .

Industrial Production Methods

In industrial settings, the synthesis of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as solid-state emissive compounds

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, undergoing nucleophilic addition reactions. This property allows it to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

1-(5-Bromothiophen-2-yl)-4,4-dimethylpentane-1,3-dione: Similar structure with a bromine atom instead of chlorine.

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Contains a dimethylamino group instead of the dimethylpentane moiety.

Uniqueness

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and a diketone moiety, which is significant for its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 270.78 g/mol.

Antimicrobial Properties

Research indicates that 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria and fungi, the compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

- Treatment Duration: 24 hours

- Concentration Range: 10 µM to 100 µM

- Results: Significant reduction in cell viability observed at concentrations above 50 µM.

Anti-inflammatory Effects

In animal models, 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways of pathogens.

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells leading to apoptosis.

- Modulation of Signaling Pathways: Affects pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.